

Determining the Glass Transition Temperature of Caramel: An Application Guide

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Compound of Interest

Compound Name: Caramel

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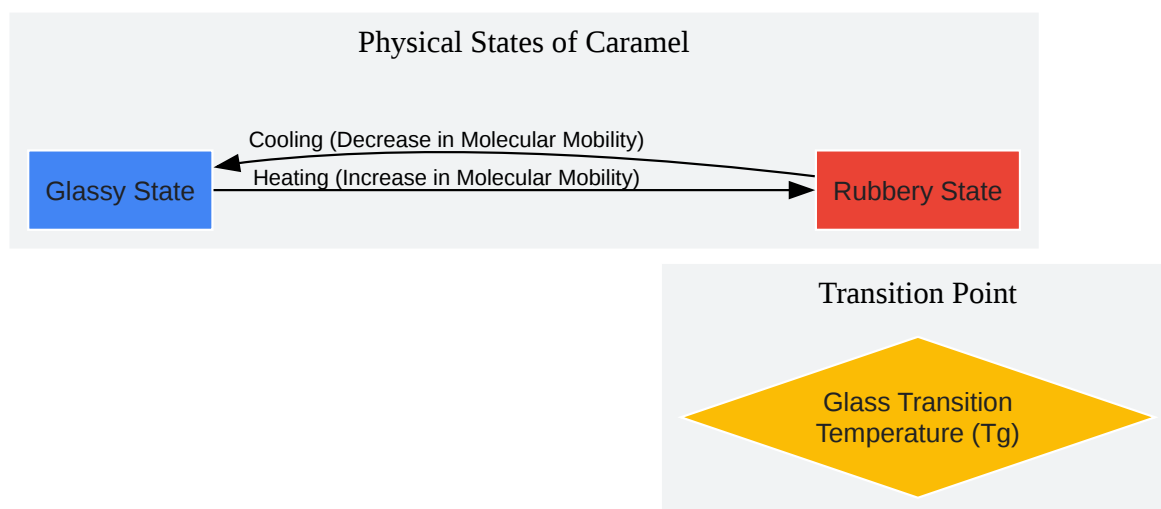
Introduction

The glass transition temperature (T_g) is a critical physical parameter for **caramel** and other amorphous or semi-crystalline food systems. It represents the temperature at which the material transitions from a hard, glassy state to a softer, rubbery state.^{[1][2]} This transition is not a sharp melting point but occurs over a range of temperatures.^[1] Understanding the T_g of **caramel** is paramount for predicting its texture, stability, and shelf-life. Factors such as moisture content and the extent of **caramelization** significantly influence the T_g .^{[3][4][5]} This application note provides detailed protocols for determining the T_g of **caramel** using three common thermal analysis techniques: Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermal Mechanical Analysis (TMA).

Key Concepts: The Glass Transition in Caramel

Caramel is a complex, amorphous matrix primarily composed of sugars, water, milk solids, and fats. Below its glass transition temperature, the amorphous sugar matrix is in a glassy state, characterized by low molecular mobility. In this state, the **caramel** is hard and brittle. As the temperature increases and crosses the T_g , the polymer chains gain enough energy to move past one another, transitioning the material into a rubbery state with increased flexibility and softness.^[2] This transition is a second-order transition, meaning there is a change in heat capacity and the coefficient of thermal expansion, but no latent heat is involved as in a first-order transition like melting.^[6]

The following diagram illustrates the relationship between the physical state of **caramel** and temperature.



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Caption: State transition of **caramel** around the glass transition temperature.

Data Presentation: Glass Transition Temperatures of Caramel

The following table summarizes the glass transition temperatures of various **caramel** formulations determined by different analytical methods as reported in the literature. It is important to note that the Tg value can vary depending on the specific composition of the **caramel** (e.g., moisture content, sugar ratios) and the parameters of the analytical method used.^{[7][8]}

Caramel Formulation	Analytical Method	Glass Transition Temperature (Tg) (°C)	Reference
Standard Caramel	DSC	25 - 40	[9]
Low-Moisture Caramel	DSC	45 - 60	[3]
High-Moisture Caramel	DSC	10 - 20	[3]
Caramel with Polydextrose	DMA	30 - 50	[9]
Sucrose Caramel (mild heating)	DSC	Decreases initially	[4][5]
Sucrose Caramel (prolonged heating)	DSC	Increases	[4][5]

Experimental Protocols

Sample Preparation for Thermal Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible results.

- **Solid Caramel:** For DSC, small pieces (5-10 mg) of **caramel** should be cut and placed in an aluminum DSC pan. For DMA and TMA, samples need to be carefully shaped into uniform rectangular bars or films.[10] The dimensions will depend on the specific instrument and clamp being used. It is important that the surfaces are flat and parallel to ensure good contact with the instrument probes.[11]
- **Soft or Sticky Caramel:** For soft **caramels**, it may be necessary to freeze the sample in liquid nitrogen before cutting to obtain a clean, uniform shape. For very soft samples, a powder pocket or shear sandwich fixture may be used in DMA.[12]

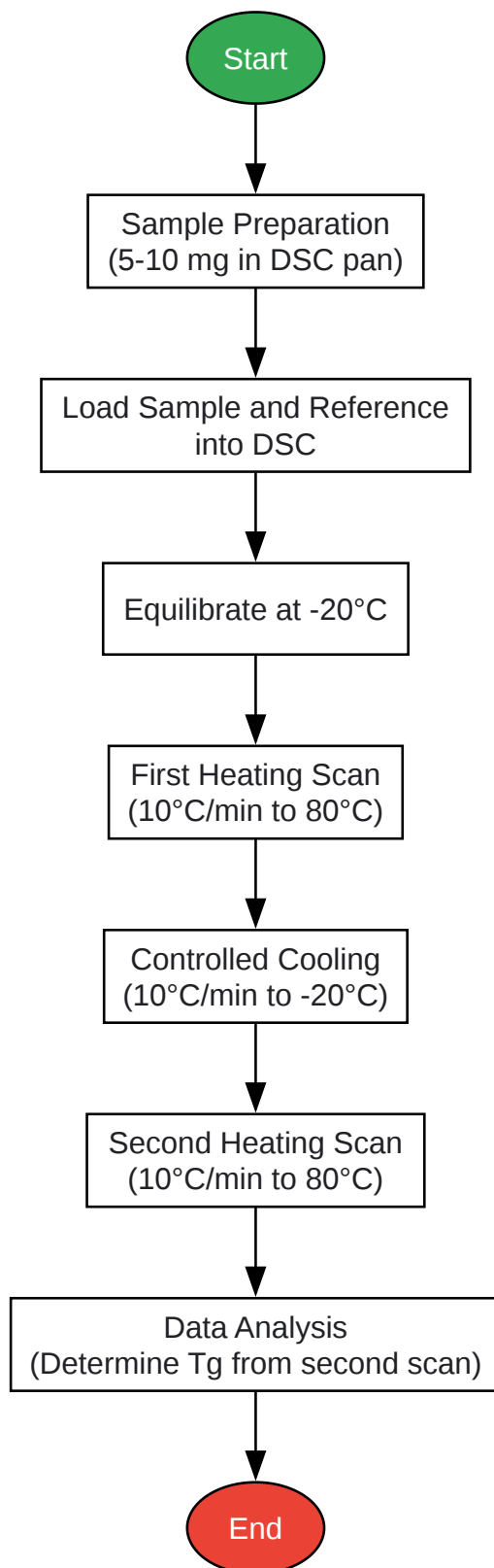
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[6]

Protocol:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
- Sample Preparation: Weigh 5-10 mg of the **caramel** sample into an aluminum DSC pan and hermetically seal it.
- Experimental Setup:
 - Place the sample pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
 - Set the initial temperature to a value well below the expected T_g (e.g., -20°C).
 - Set the final temperature to a value well above the expected T_g (e.g., 80°C).
 - Set a heating rate of $10^{\circ}\text{C}/\text{min}$.
 - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
- Thermal Program:
 - Equilibrate the sample at the initial temperature for 5 minutes.
 - Ramp the temperature from the initial to the final temperature at the set heating rate.
 - Cool the sample back to the initial temperature at a controlled rate (e.g., $10^{\circ}\text{C}/\text{min}$).
 - Perform a second heating scan using the same parameters as the first. The second scan is often used for analysis to ensure a consistent thermal history.
- Data Analysis: The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Experimental Workflow (DSC):

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Caption: Workflow for determining **caramel** Tg by DSC.

Dynamic Mechanical Analysis (DMA)

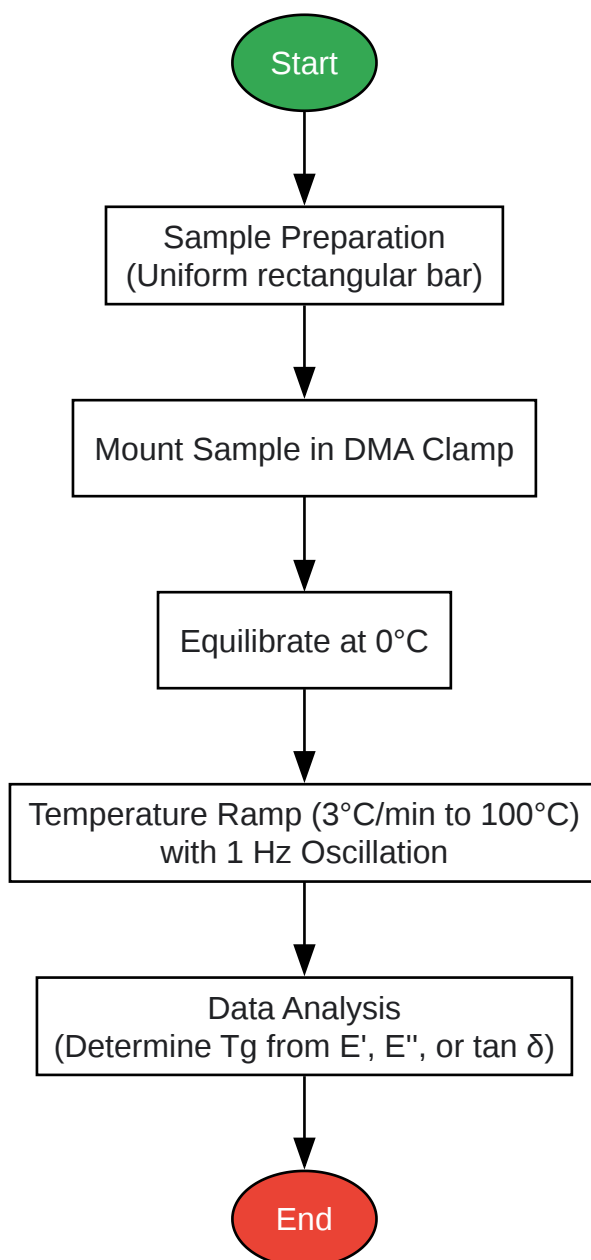
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency.^{[13][14]} It applies an oscillating force to the sample and measures the resulting displacement. The glass transition is identified by a sharp drop in the storage modulus (E'), a peak in the loss modulus (E''), and a peak in the tan delta (the ratio of loss modulus to storage modulus).^[13]

Protocol:

- Instrument Calibration: Calibrate the DMA instrument according to the manufacturer's specifications.
- Sample Preparation: Prepare a rectangular sample of **caramel** with uniform dimensions (e.g., 20 mm length, 5 mm width, 1 mm thickness).^[10]
- Experimental Setup:
 - Mount the sample in the appropriate clamp (e.g., single cantilever or tension).^[15]
 - Set the initial temperature to a value below the expected Tg (e.g., 0°C).
 - Set the final temperature to a value above the expected Tg (e.g., 100°C).
 - Set a heating rate of 3°C/min.
 - Set the oscillation frequency to 1 Hz.
 - Set the strain amplitude to a value within the linear viscoelastic region of the material (e.g., 0.1%).
- Thermal Program:
 - Equilibrate the sample at the initial temperature.

- Ramp the temperature from the initial to the final temperature at the set heating rate while applying the oscillating force.
- Data Analysis:
 - The Tg can be determined from the onset of the drop in the storage modulus (E'), the peak of the loss modulus (E''), or the peak of the tan delta curve.[13] It is important to specify which parameter is used to report the Tg.

Experimental Workflow (DMA):



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Caption: Workflow for determining **caramel** Tg by DMA.

Thermal Mechanical Analysis (TMA)

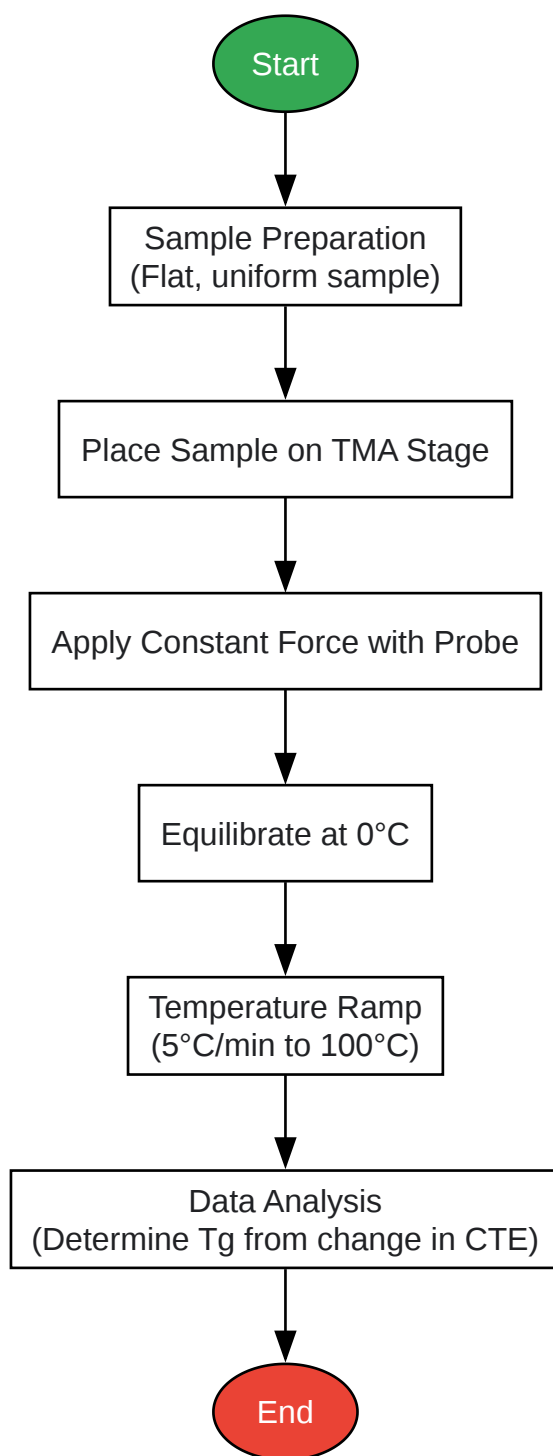
TMA measures the dimensional changes of a material as a function of temperature under a constant force. The glass transition is detected as a change in the coefficient of thermal expansion (CTE).^{[11][16]}

Protocol:

- Instrument Calibration: Calibrate the TMA instrument for temperature and displacement.
- Sample Preparation: Prepare a flat, uniform sample of **caramel** (e.g., a 5x5 mm square with a thickness of 1-2 mm). Ensure the top and bottom surfaces are parallel.^[11]
- Experimental Setup:
 - Place the sample on the TMA stage.
 - Lower the probe onto the sample surface and apply a small, constant force (e.g., 0.05 N).
 - Set the initial temperature to a value below the expected Tg (e.g., 0°C).
 - Set the final temperature to a value above the expected Tg (e.g., 100°C).
 - Set a heating rate of 5°C/min.
- Thermal Program:
 - Equilibrate the sample at the initial temperature.
 - Ramp the temperature from the initial to the final temperature at the set heating rate.
- Data Analysis:
 - Plot the change in dimension as a function of temperature. The Tg is determined as the temperature at which there is a distinct change in the slope of the curve, representing the

change in the coefficient of thermal expansion.[8][11]

Experimental Workflow (TMA):



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Caption: Workflow for determining **caramel** Tg by TMA.

Conclusion

The determination of the glass transition temperature is essential for controlling the quality and stability of **caramel** products. DSC, DMA, and TMA are powerful techniques for characterizing this important thermal property. The choice of method will depend on the specific information required and the nature of the **caramel** sample. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can obtain accurate and reliable Tg data to support product development and quality control efforts.

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